

Iodo-PEG3-N3 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Iodo-PEG3-N3**
Cat. No.: **B608115**

[Get Quote](#)

An In-depth Technical Guide to Iodo-PEG3-N3

For researchers, scientists, and drug development professionals, **Iodo-PEG3-N3** is a valuable heterobifunctional linker molecule. Its unique structure, featuring a terminal iodide and a terminal azide group connected by a flexible triethylene glycol (PEG3) spacer, offers versatile applications in bioconjugation, proteomics, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} This guide provides a comprehensive overview of its chemical structure, properties, and common experimental applications.

Chemical Structure and Properties

Iodo-PEG3-N3, also known as 1-azido-2-[2-(2-iodoethoxy)ethoxy]ethane, is characterized by its two reactive termini.^[4] The iodide group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions.^{[3][5]} This allows for efficient alkylation of various nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and others.^{[5][6][7]} The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.^{[1][2][3]} The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and any conjugate it is a part of.^{[3][4]}

Below is the chemical structure of **Iodo-PEG3-N3**.

Caption: Chemical structure of **Iodo-PEG3-N3**.

Physicochemical Properties

The key properties of **Iodo-PEG3-N3** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	936917-36-1	[1] [2]
Molecular Formula	C ₈ H ₁₆ IN ₃ O ₃	[1] [4]
Molecular Weight	329.14 g/mol	[1] [2]
Appearance	Liquid / Colorless to yellow oil	[1] [5]
Purity	≥95% - 99.21%	[1] [2] [8]
Solubility	Soluble in water and polar organic solvents	[5]
Storage Conditions	-20°C, protect from light	[1] [3] [5]
Shipping Conditions	Room temperature	[1] [5]

Core Applications in Research and Drug Development

Iodo-PEG3-N3 is a bifunctional linker primarily used in the synthesis of complex biomolecules and therapeutic agents.

- **PROTAC Synthesis:** A major application is in the construction of PROTACs.[\[1\]](#)[\[2\]](#) PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[\[1\]](#) **Iodo-PEG3-N3** serves as the flexible linker connecting the target protein ligand to the E3 ligase ligand.
- **Bioconjugation and Click Chemistry:** The azide and iodo groups provide orthogonal reactivity. The highly reactive iodide can be used to attach the linker to a biomolecule via nucleophilic substitution, while the azide remains available for a subsequent click chemistry reaction with an alkyne-modified molecule, such as a fluorescent dye, biotin, or a drug payload.[\[1\]](#)[\[3\]](#)[\[5\]](#) This allows for precise, stepwise construction of complex conjugates.[\[9\]](#)
- **Drug Delivery:** The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug conjugates, enhancing solubility and potentially extending circulation half-life.[\[3\]](#)[\[6\]](#)[\[10\]](#)

Experimental Protocols

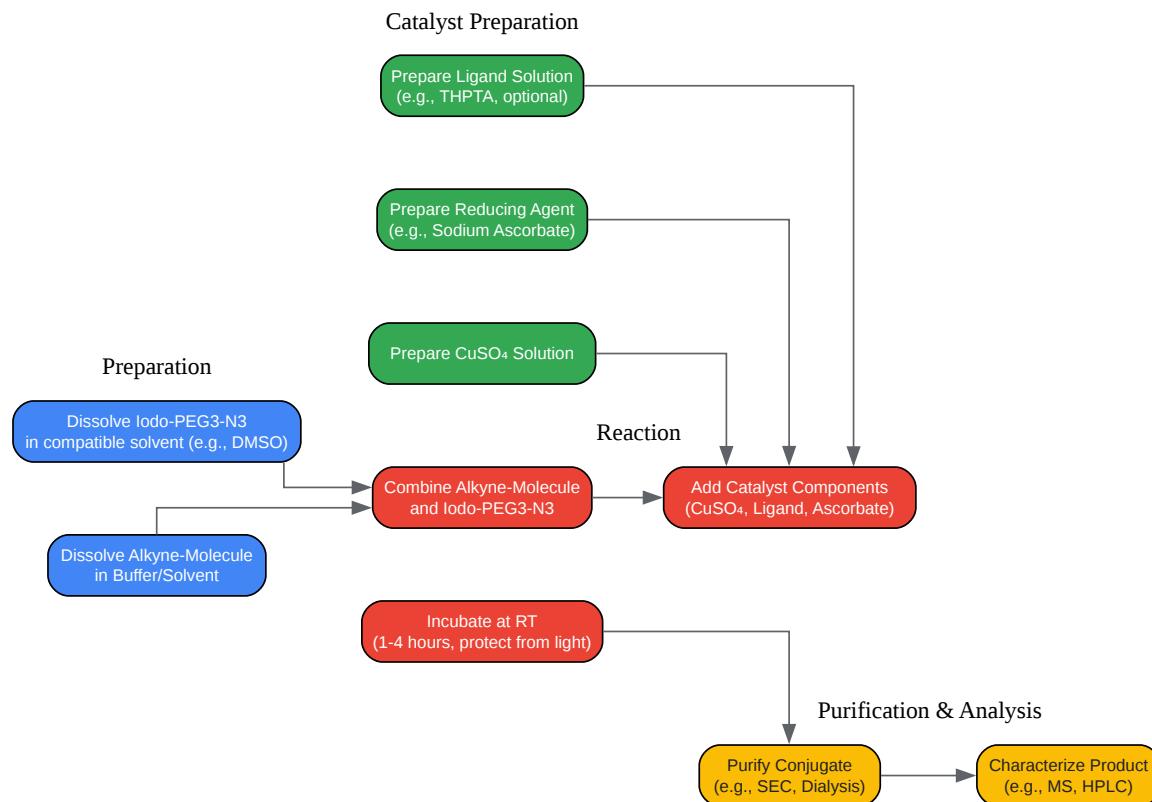
While specific experimental conditions should always be optimized for the particular reactants involved, the following sections provide detailed methodologies for the synthesis and application of PEG-based linkers like **Iodo-PEG3-N3**.

Synthesis of an Azido-PEG Derivative (General Protocol)

The synthesis of **Iodo-PEG3-N3** typically involves a two-step process starting from a PEG diol, which is first converted to a mesylate intermediate and then to the final azide product.

Step 1: Mesylation of a Hydroxyl-Terminated PEG This protocol is adapted from general procedures for mesylating PEG alcohols.[\[11\]](#)

- Preparation: Dissolve the starting PEG-alcohol (1.0 eq) and triethylamine (Et_3N , 2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
- Cooling: Cool the reaction mixture to -10°C or 0°C using an ice-salt or ice bath.[\[11\]](#)
- Mesyl Chloride Addition: Slowly add a solution of mesyl chloride (MsCl , 1.5 eq) in DCM to the cooled mixture over 30 minutes.[\[10\]](#)
- Reaction: Allow the reaction to stir at 0°C for 90 minutes, then warm to room temperature and continue stirring for an additional 2 hours.[\[10\]](#)
- Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash sequentially with 3% HCl and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate to yield the PEG-mesylate intermediate, which can be used in the next step without further purification.[\[10\]](#)[\[11\]](#)


Step 2: Azidation of the PEG-Mesylate This protocol is based on the conversion of mesylated PEGs to azides.[\[11\]](#)

- Preparation: Dissolve the dry PEG-mesylate intermediate (1.0 eq) in ethanol.
- Sodium Azide Addition: Add sodium azide (NaN_3 , 1.5 eq) to the solution.[\[11\]](#)

- Reaction: Heat the mixture to reflux and maintain for 12 hours.[11]
- Work-up: After cooling to room temperature, concentrate the solution using a rotary evaporator. Dissolve the resulting residue in DCM.
- Purification: Wash the organic solution, dry it over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield the final azide-PEG product.[11]

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general workflow for conjugating an azide-containing molecule like **Iodo-PEG3-N3** to an alkyne-functionalized biomolecule (e.g., a protein or drug).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical CuAAC reaction.

- Reactant Preparation: Dissolve the alkyne-modified molecule (e.g., protein) in an appropriate buffer (e.g., PBS, pH 7.4).^[9] Dissolve **Iodo-PEG3-N3** in a compatible organic co-solvent like DMSO.

- Reaction Mixture: In a reaction vessel, combine the alkyne-modified molecule with a molar excess (typically 4-10 fold) of **Iodo-PEG3-N3**.^[9]
- Catalyst Preparation: In a separate tube, pre-mix copper(II) sulfate (CuSO_4) with a copper-stabilizing ligand (e.g., THPTA) if used.^[9]
- Initiation: Add the copper catalyst to the main reaction mixture. Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.^[9]
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.^[9] Gentle mixing is recommended.
- Purification: Upon completion, purify the resulting conjugate to remove excess linker and catalyst components. Common methods include size-exclusion chromatography (SEC), dialysis, or precipitation.^[9]
- Characterization: Analyze the final conjugate using techniques like mass spectrometry (MS), HPLC, or SDS-PAGE to confirm successful conjugation and assess purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Iodo-PEG3-N3 - MedChem Express [bioscience.co.uk]
- 3. Iodo-PEG3-Azide, 936917-36-1 | BroadPharm [broadpharm.com]
- 4. Page loading... [guidechem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 7. Iodo-PEG3-carboxylic acid | BroadPharm [broadpharm.com]
- 8. I-PEG3-N3 | CAS:936917-36-1 | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Iodo-PEG3-N3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608115#iodo-peg3-n3-chemical-structure-and-properties\]](https://www.benchchem.com/product/b608115#iodo-peg3-n3-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com